molecular formula C23H21ClO3S B4936715 3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Cat. No. B4936715
M. Wt: 412.9 g/mol
InChI Key: OHXQERGPLOREAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47,497 has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found in the brain and throughout the body.

Mechanism of Action

3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are found throughout the body. When this compound binds to these receptors, it activates a signaling cascade that ultimately leads to changes in cellular activity. This can result in a variety of physiological effects, including altered mood, pain relief, and appetite stimulation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase dopamine release in the brain, which can lead to feelings of euphoria and reward. It has also been found to decrease the release of GABA, a neurotransmitter that inhibits neuronal activity, which can lead to increased excitability in the brain. This compound has also been found to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of synthetic cannabinoids on these receptors. It is also relatively stable and easy to synthesize, which makes it a convenient compound to work with. However, this compound has some limitations for use in lab experiments. It has been found to have a relatively short half-life in vivo, which may limit its usefulness in studying long-term effects. Additionally, it has been found to have some off-target effects on other receptors, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone. One area of interest is the development of new drugs that target the CB1 and CB2 receptors. This compound has been used as a starting point for the development of new compounds that have improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the role of the endocannabinoid system in various physiological processes, such as pain sensation and mood regulation. This compound has been used in studies to investigate the effects of synthetic cannabinoids on these processes, and future research may uncover new insights into the workings of this system. Finally, there is a need for further investigation into the safety and potential side effects of synthetic cannabinoids, including this compound. This will be important for the development of new drugs that target the endocannabinoid system.

Synthesis Methods

3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone can be synthesized through a multistep process starting from 4-chlorobenzaldehyde and 4-methylacetophenone. The synthesis involves the use of various reagents and catalysts, including bromine, sodium hydroxide, and sulfuric acid. The final product is obtained through a sulfonation reaction using chlorosulfonic acid.

Scientific Research Applications

3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. This compound has been used in studies to investigate the role of the endocannabinoid system in these processes and to develop new drugs that target these receptors.

properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClO3S/c1-16-3-7-18(8-4-16)22(25)15-23(19-9-11-20(24)12-10-19)28(26,27)21-13-5-17(2)6-14-21/h3-14,23H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXQERGPLOREAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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